

Fobrepodacin disodium quality control and purity assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

Technical Support Center: Fobrepodacin Disodium

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of **Fobrepodacin disodium**.

Frequently Asked Questions (FAQs)

Q1: What is **Fobrepodacin disodium** and what are its critical quality attributes?

Fobrepodacin disodium (also known as SPR720 disodium) is the disodium salt of a phosphate ester prodrug.^[1] In vivo, it is rapidly converted to its active moiety, SPR719, which is a novel aminobenzimidazole bacterial DNA gyrase (GyrB) inhibitor.^{[2][3]} As a prodrug, its critical quality attributes (CQAs) include not only the purity and stability of the Fobrepodacin molecule itself but also its efficient conversion to the active drug.

Key CQAs to monitor are:

- Identity: Confirmation of the chemical structure of **Fobrepodacin disodium**.
- Purity: Quantitation of the main component and detection/quantitation of any impurities.
- Assay: Determination of the amount of **Fobrepodacin disodium** in the drug substance.

- Water Content: Given it is a disodium salt, moisture can affect stability and accurate weighing.
- Solubility: Ensuring consistent dissolution properties.
- In vitro-in vivo correlation: Predictable release and conversion to SPR719.

Q2: What are the potential impurities associated with **Fobrepodacin disodium**?

While specific impurity profiles are proprietary, potential impurities in **Fobrepodacin disodium** can be categorized as:

- Organic Impurities:
 - Related Substances: By-products from the manufacturing process, such as starting materials, intermediates, or products from side reactions.
 - Degradation Products: Impurities formed due to storage conditions (e.g., hydrolysis, oxidation). A primary degradation pathway for a phosphate ester prodrug is hydrolysis back to the active moiety (SPR719) and inorganic phosphate.
- Residual Solvents: Solvents used during the synthesis and purification process.
- Inorganic Impurities: Reagents, ligands, or catalysts used in the manufacturing process.

Q3: What are the recommended storage conditions for **Fobrepodacin disodium**?

Based on available information for similar research-grade compounds, recommended storage is as follows:

- Long-term: -80°C for up to 6 months.
- Short-term: -20°C for up to 1 month. It is advised to store the compound sealed and away from moisture to prevent degradation.

Troubleshooting Guides

HPLC Purity Analysis Issues

Observed Issue	Potential Cause	Troubleshooting Steps
Poor peak shape (tailing or fronting)	1. Column degradation. 2. Incompatible sample solvent. 3. pH of the mobile phase is not optimal. 4. Column overload.	1. Use a new or validated column. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH. 4. Reduce the injection volume or sample concentration.
Ghost peaks	1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.	1. Use fresh, high-purity solvents and flush the system. 2. Run blank injections between samples.
Inconsistent retention times	1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration is insufficient.	1. Check pump performance and ensure proper solvent mixing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated before injection.
Unexpected peaks	1. Sample degradation. 2. Contamination of the sample or solvent.	1. Prepare fresh samples and store them appropriately. 2. Use high-purity solvents and clean sample vials.

Inconsistent Assay Results

Observed Issue	Potential Cause	Troubleshooting Steps
Low assay values	1. Inaccurate standard or sample preparation. 2. Degradation of the compound. 3. Incomplete dissolution.	1. Verify calculations and weighing procedures. Use a calibrated balance. 2. Check the expiration date and storage conditions of the reference standard and sample. 3. Ensure complete dissolution of the sample and standard using appropriate solvents and techniques (e.g., sonication).
High assay values	1. Presence of co-eluting impurities with the main peak. 2. Error in reference standard purity value.	1. Check the peak purity using a photodiode array (PDA) detector. 2. Verify the certificate of analysis for the reference standard.

Quantitative Data Summary

Table 1: Illustrative Quality Control Specifications for **Fobrepodacin Disodium**

Parameter	Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white solid
Identity	FTIR, NMR	Conforms to the reference spectrum
Assay	HPLC-UV	98.0% - 102.0% (on anhydrous basis)
Purity (by HPLC)	HPLC-UV	≥ 99.0%
Any single impurity	HPLC-UV	≤ 0.15%
Total impurities	HPLC-UV	≤ 1.0%
Water Content	Karl Fischer Titration	≤ 5.0%
Residual Solvents	GC-HS	Meets ICH Q3C limits

Experimental Protocols

Protocol 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative HPLC method for determining the purity and assay of **Fobrepodacin disodium**.

1. Instrumentation and Conditions:

- HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:

Time (min)	%B
0.0	5
20.0	95
25.0	95
25.1	5

| 30.0 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.

2. Standard Preparation:

- Accurately weigh about 10 mg of **Fobrepodacin disodium** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

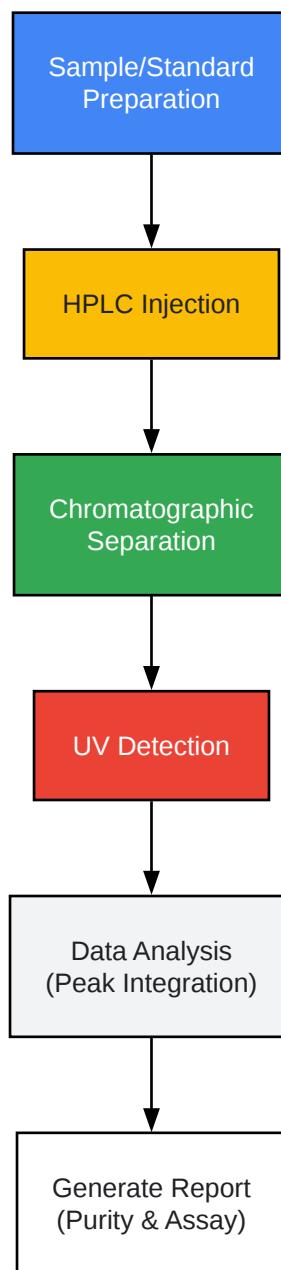
3. Sample Preparation:

- Accurately weigh about 10 mg of the **Fobrepodacin disodium** sample into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

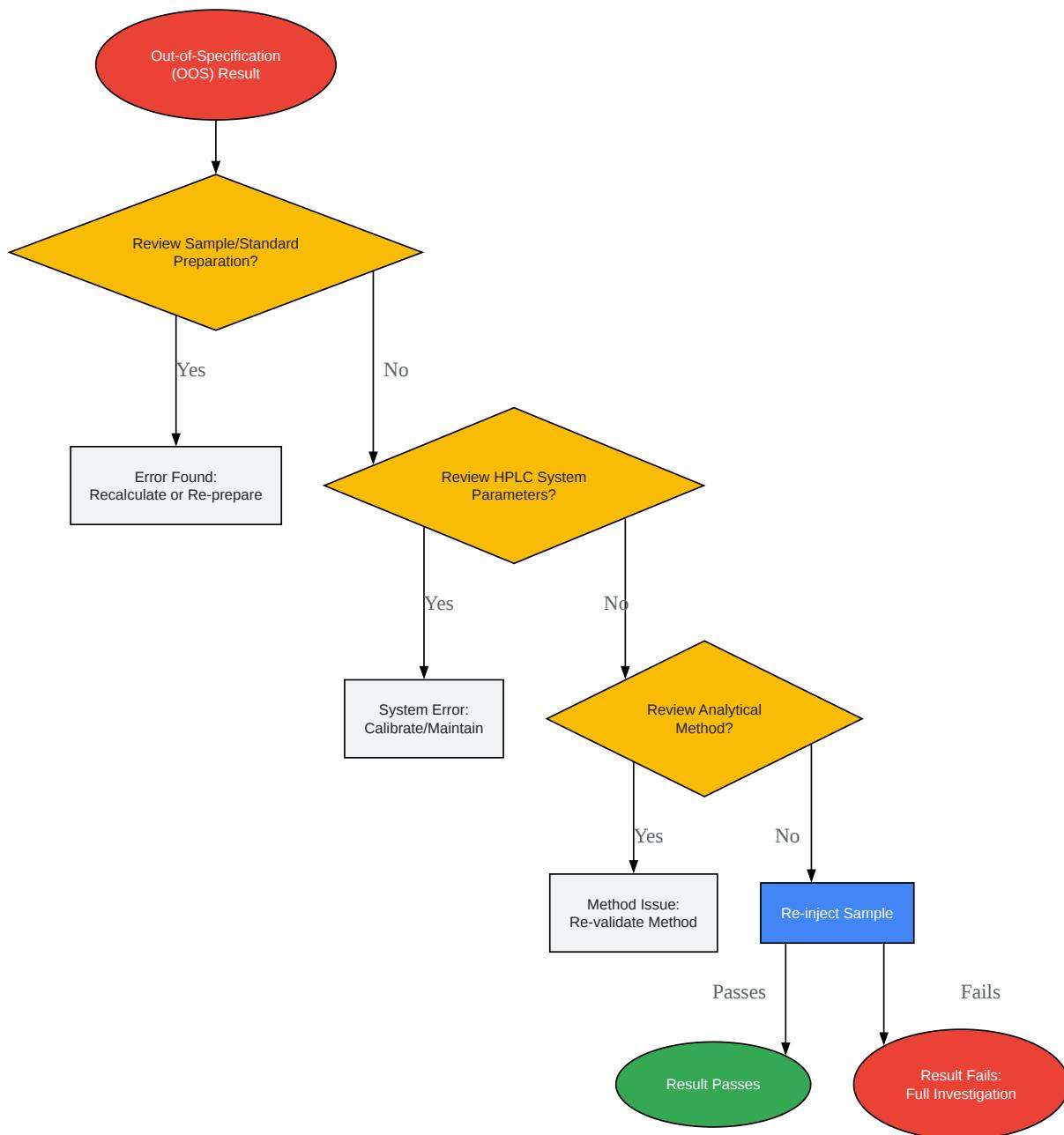
4. Procedure:

- Inject the standard and sample solutions into the HPLC system.
- Identify the Fobrepodacin peak based on the retention time of the reference standard.

- Calculate the assay and purity by comparing the peak areas.


Visualizations

Signaling Pathway and Experimental Workflows


[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Fobrepodacin disodium**.

[Click to download full resolution via product page](#)

Caption: HPLC analysis workflow for **Fobrepodacin disodium**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for OOS results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fobrepodacin disodium quality control and purity assessment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-quality-control-and-purity-assessment\]](https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-quality-control-and-purity-assessment)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com